molecular formula C19H19FN4O B2892468 (3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415634-07-8

(3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No. B2892468
CAS RN: 2415634-07-8
M. Wt: 338.386
InChI Key: VQMDXWSBWHEAGC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluoropyridinyl group, a propan-2-ylbenzimidazolyl group, and an azetidinyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in areas such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The fluoropyridinyl group would likely contribute to the compound’s polarity, while the azetidine ring could add steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase the compound’s stability and polarity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential use as a drug, the mechanism of action would depend on the biological target of the compound.

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its potential hazards .

properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-12(2)18-22-16-5-3-4-6-17(16)24(18)13-10-23(11-13)19(25)14-7-8-21-9-15(14)20/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMDXWSBWHEAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

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